(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, which often enhances the biological activity of organic molecules. It falls within the class of amides and is particularly relevant in the synthesis of pharmaceuticals due to its unique functional groups.
The synthesis and study of this compound have been documented in various scientific literature, including academic journals and patent filings. The compound's structural characteristics and synthetic methods are explored in detail in publications related to organic chemistry and medicinal applications.
This compound can be classified as:
The synthesis of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves several steps, typically starting from simpler precursor molecules. The general approach includes:
Technical details regarding yields, reaction conditions, and purification methods are crucial for optimizing synthesis, as indicated in various studies focusing on similar compounds .
The molecular structure of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can be represented as follows:
The compound's stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
The chemical reactivity of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are essential for successful transformations .
The mechanism of action for (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide primarily involves its interaction with biological targets:
Data from biological assays are critical for understanding its efficacy and potential therapeutic applications .
Relevant data regarding these properties are essential for practical applications in laboratory settings .
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide has potential applications in several fields:
Research continues into optimizing its synthesis and exploring new applications within these fields .
The synthesis typically employs a convergent three-step sequence to establish the carbon backbone, stereocenters, and amide functionality:
Step 1: Diketo Intermediate FormationAlkylation of tert-butyl acetoacetate with trifluoromethyl iodide (CF₃I) under basic conditions generates the diketo precursor, tert-butyl 3,5-diketo-3-(trifluoromethyl)pentanoate. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates enolate formation, with yields of 70–75%. The reaction requires anhydrous conditions to prevent hydrolysis [1] [4].
Step 2: Asymmetric HydrogenationThe diketo intermediate undergoes Ru-catalyzed enantioselective reduction to install the C3 stereocenter. Ru(BINAP) catalysts (e.g., RuCl₂(R)-BINAPₙ) under high-pressure H₂ (50–100 bar) in THF at 25–50°C achieve >90% enantiomeric excess (ee) for the (3S)-diol intermediate. Temperature control below 50°C prevents racemization [1] [4].
Step 3: TransamidationAcid-mediated cleavage of the tert-butyl ester (using trifluoroacetic acid) releases the carboxylic acid, which reacts with diethylamine via enzymatic or carbodiimide coupling to form the amide. Lipase-catalyzed transamidation in non-polar solvents maintains stereochemical integrity, yielding 80–85% of the target amide [1] [8].
Table 1: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Function | Yield (%) | ee (%) |
---|---|---|---|---|
Diketo Formation | NaH, CF₃I, THF, 0°C to RT | Trifluoromethyl backbone assembly | 70–75 | N/A |
Asymmetric Reduction | Ru(BINAP), H₂ (50–100 bar), THF, 25–50°C | C3 Stereocenter installation | 85–90 | >90 |
Amide Coupling | Lipase/EDC, Diethylamine, CH₂Cl₂, 25°C | N,N-Diethylamide introduction | 80–85 | >98 |
This pathway delivers the target compound in 45–50% overall yield with stereochemical purity >90% ee [1] [4] [8].
The electron-withdrawing -CF₃ group enhances metabolic stability but introduces synthetic challenges due to steric bulk and electronic effects. Key strategies include:
Electrophilic TrifluoromethylationDirect alkylation using CF₃I is cost-effective but suffers from low electrophilicity. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity in biphasic systems (H₂O/CH₂Cl₂), increasing yields to 75%. Competing side reactions include over-alkylation at the carbonyl oxygen [1] [6].
Building Block ApproachesPre-formed CF₃-containing synthons like ethyl 4,4,4-trifluoroacetoacetate circumvent direct fluorination. Aldol condensation with formaldehyde followed by hydrolysis gives the diketo intermediate, avoiding the need for strong bases. This method achieves 82% yield but requires additional steps [1].
Decarboxylative FluorinationA recent innovation employs trifluoromethylated malonate derivatives. Decarboxylation under acidic conditions (HCl, reflux) generates the quaternary C3-CF₃ center, though epimerization at C3 remains a risk. Yields range from 65–70% [6].
Table 2: Comparison of Trifluoromethylation Methods
Method | Reagents | Yield Range (%) | Key Limitation |
---|---|---|---|
Electrophilic (CF₃I) | NaH, CF₃I, TBAB, H₂O/CH₂Cl₂ | 70–75 | Over-alkylation |
Synthon-Based | Ethyl 4,4,4-trifluoroacetoacetate | 80–82 | Multi-step synthesis |
Decarboxylative | Malonate derivative, HCl, Δ | 65–70 | Epimerization at C3 |
Simultaneous control of C3 and C5 stereocenters demands precise hydroxylation protocols:
Diastereoselective Carbonyl ReductionThe C5 ketone in the diketo intermediate is reduced using NaBH₄/CeCl₃ (Luche conditions) to favor the syn-diol isomer. Chelation control directs hydride delivery from the less hindered face, achieving syn:anti ratios of 8:1. Borane-THF exhibits lower selectivity (3:1) due to non-chelating mechanisms [1] [4].
Enzymatic DesymmetrizationLipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the pro-S ester in diol intermediates. This kinetic resolution affords the (3S,5R)-isomer with 95% de when conducted in phosphate buffer (pH 7)/iPr₂O biphasic systems [4].
Ru-Catalyzed Dynamic Kinetic ResolutionAsymmetric hydrogenation using Ru(BINAP) simultaneously reduces the C5 ketone while epimerizing C3 via enol intermediates. Optimized conditions (50°C, 80 bar H₂) convert the diketo compound directly to the (3S,5R)-diol with 90% de [1] [4].
Table 3: Hydroxylation Methods for Diastereocontrol
Method | Conditions | syn:anti Ratio | de (%) |
---|---|---|---|
Chelation Reduction (NaBH₄/CeCl₃) | EtOH, −20°C | 8:1 | 85 |
Enzymatic Hydrolysis | CAL-B, pH 7, iPr₂O/H₂O | N/A | 95 |
Ru-Catalyzed DKR | Ru(BINAP), H₂ (80 bar), THF, 50°C | >20:1 | 90 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7